molecular formula C15H21NaO5 B1675257 Loxoprofen sodium CAS No. 80382-23-6

Loxoprofen sodium

カタログ番号 B1675257
CAS番号: 80382-23-6
分子量: 268.28 g/mol
InChIキー: BAZQYVYVKYOAGO-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Loxoprofen Sodium is an anti-inflammatory/analgesic agent useful in the management of rheumatoid arthritis and related disorders . It is a nonselective inhibitor of COX-1 and COX-2 that exhibits properties typical of most non-steroidal anti-inflammatory drugs (NSAIDs), including anti-inflammatory, analgesic, and antinociceptive activities .


Synthesis Analysis

The synthesis of Loxoprofen Sodium involves several steps. Firstly, a reaction is performed among a 2-(4-bromomethylphenyl)propionic acid, concentrated sulfuric acid, and methanol to obtain 2-(4-bromomethylphenyl)methyl propionate. This is followed by a reaction among the 2-(4-bromomethylphenyl)methyl propionate, dimethyle adipate, and sodium methoxide methanol to obtain an intermediate compound. The intermediate compound then reacts with acetate, water, and concentrated sulfuric acid to obtain another intermediate compound. Finally, a reaction is performed among the second intermediate compound, acetone, and sodium hydroxide to obtain Loxoprofen Sodium .


Molecular Structure Analysis

Loxoprofen Sodium has a molecular formula of C15H17O3.Na . It is a propionic acid derivative non-steroidal anti-inflammatory drug .


Chemical Reactions Analysis

Loxoprofen Sodium is known to be unstable under both hydrolytic and oxidative conditions . It undergoes various reactions to form different metabolites. For example, it is converted in vivo to the corresponding trans-hydroxycyclopentane analog, through which it appears to exert its activity .


Physical And Chemical Properties Analysis

Loxoprofen Sodium is known to be very soluble in water and methanol . More detailed physical and chemical properties could not be found in the search results.

科学的研究の応用

Enhancing Transdermal Drug Delivery

Research has shown that fumaric acid can significantly enhance the transdermal penetration of loxoprofen sodium. This effect is attributed to fumaric acid's ability to increase loxoprofen sodium's distribution in the stratum corneum and possibly alter its complexation state without affecting the drug structure or the skin's lipids and proteins configuration. This finding presents a promising application of loxoprofen sodium in topical gels, offering a potential strategy for transdermal drug delivery with higher efficacy and reduced skin irritation (Zhang, Bian, Li, Huang, & Gao, 2020).

Osteoarthritis Treatment

A study comparing the effects of loxoprofen sodium and sodium hyaluronate on cartilage degeneration in a rabbit osteoarthritis model revealed that while sodium hyaluronate injections ameliorated cartilage damage, loxoprofen sodium exacerbated it. This suggests that while loxoprofen sodium may not be beneficial for the cartilage itself, it provides significant analgesic effects, indicating its complex role in osteoarthritis management (Mihara, Higo, Uchiyama, Tanabe, & Saito, 2007).

Anti-Tumor Effects

Loxoprofen sodium has demonstrated potential anti-tumor effects, particularly in suppressing tumor growth in mouse models. It was found to inhibit the in vivo growth of implanted Lewis lung carcinoma cells by reducing intratumoral vessel density and expressions of vascular endothelial growth factor (VEGF), suggesting loxoprofen sodium's capability to exert anti-cancer effects through the inhibition of VEGF and tumor angiogenesis (Kanda, Ebihara, Takahashi, & Sasaki, 2003).

Nocturia Treatment in BPH Patients

Loxoprofen sodium has been evaluated for its effectiveness in treating nocturia in patients with benign prostatic hyperplasia (BPH). A study found that loxoprofen sodium, when administered before sleeping, significantly improved nocturia in a majority of patients. This indicates loxoprofen's potential as a treatment option for managing refractory nocturia in BPH patients, highlighting its utility beyond conventional pain relief (Araki, Yokoyama, & Kumon, 2004).

Safety And Hazards

Loxoprofen Sodium is toxic and can cause moderate to severe irritation to the skin and eyes . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

将来の方向性

Loxoprofen Sodium is widely used for the treatment of pain and inflammation related to musculoskeletal and joint disorders . It has been shown to have comparable efficacy to other NSAIDs, but with a better safety profile . Therefore, it is a promising therapeutic option for the treatment of post-traumatic injury pain .

特性

IUPAC Name

sodium;2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3.Na/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16;/h5-8,10,13H,2-4,9H2,1H3,(H,17,18);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WORCCYVLMMTGFR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Loxoprofen sodium

CAS RN

80382-23-6
Record name Loxoprofen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080382236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LOXOPROFEN SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NDC2M7399S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Loxoprofen sodium
Reactant of Route 2
Loxoprofen sodium
Reactant of Route 3
Loxoprofen sodium
Reactant of Route 4
Reactant of Route 4
Loxoprofen sodium
Reactant of Route 5
Loxoprofen sodium
Reactant of Route 6
Loxoprofen sodium

Citations

For This Compound
2,200
Citations
M Noguchi, A Kimoto, JK Gierse, MC Walker… - Biological and …, 2005 - jstage.jst.go.jp
… found no distinction between the loxoprofen sodium and traditional NSAIDs inhibitory profiles against COX isozymes either in vitro or in vivo. Loxoprofen sodium is transformed into the …
Number of citations: 33 www.jstage.jst.go.jp
I Khalid, M Ahmad, M Usman Minhas… - Advances in Polymer …, 2018 - Wiley Online Library
… of SA and AA, the highly swollen pH responsive SA-g-pAA hydrogels were synthesized in this work by free-radical copolymerization technique, incorporating Loxoprofen sodium …
Number of citations: 68 onlinelibrary.wiley.com
M Zaman, RM Sarfraz, S Adnan, A Mahmood… - Tropical Journal of …, 2015 - ajol.info
… controlled release tablet of loxoprofen sodium. Methods: Eudragit RS-… Conclusion: The release of the loxoprofen sodium was … matrix tablets of loxoprofen sodium using some polymers in …
Number of citations: 10 www.ajol.info
H Khanum, K Ullah, G Murtaza, SA Khan - International journal of biological …, 2018 - Elsevier
… Loxoprofen sodium was chosen as a model drug and successfully loaded in hydrogel discs. Sol-… pH-responsive carrier for delivery of water-soluble drugs, such as loxoprofen sodium. …
Number of citations: 75 www.sciencedirect.com
H Sekiguchi, G Inoue, T Nakazawa, T Imura… - Journal of Orthopaedic …, 2015 - Springer
… drug administration, different characteristics between loxoprofen sodium and cerecoxib might be … In conclusion, both loxoprofen sodium and celecoxib were well tolerated for the relief of …
Number of citations: 14 link.springer.com
M Hamaguchi, T Seno, A Yamamoto… - Journal of Clinical …, 2010 - jstage.jst.go.jp
… −/− mice treated with loxoprofen sodium respectively. Urinary … loxoprofen sodium. Serum levels of cholesterol and triglycerides were not changed. We conclude that loxoprofen sodium …
Number of citations: 15 www.jstage.jst.go.jp
S KAWANO, S TSUJI, N HAYASHI… - Journal of …, 1995 - Wiley Online Library
… effect of a newly synthesized NSAID, loxoprofen sodium (sodium 2[p-2 … Loxoprofen sodium 60 mg (one tablet) or indomethacin 25 … Loxoprofen sodium, however, showed no significant …
Number of citations: 30 onlinelibrary.wiley.com
C Ji, Y Yu, M Zhang, W Yu, S Dong - Drug Design, Development …, 2020 - Taylor & Francis
… on the clinical trials on loxoprofen sodium. Citation16 … anti-apoptotic effects of loxoprofen sodium on vascular endothelial cells … application of loxoprofen sodium against arterial stiffness. …
Number of citations: 9 www.tandfonline.com
T Araki, T Yokoyama, H Kumon - Acta Medica Okayama, 2004 - ousar.lib.okayama-u.ac.jp
… We explored the effectiveness of loxoprofen sodium (loxoprofen), which is the most common non-steroidal anti-inflammatory drug (NSAID) in Japan, for patients with benign prostatic …
Number of citations: 57 ousar.lib.okayama-u.ac.jp
T Fujito, T Oshima, K Higashi, K Ueda, M Ito… - Crystal Growth & …, 2021 - ACS Publications
… In this study, loxoprofen sodium dihydrate (LOXNa-2H 2 O), a widely used anti-inflammatory drug, was selected as a model drug to investigate the potential use of sugar as a coformer …
Number of citations: 2 pubs.acs.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。